N-(4-Methylphenyl)aziridine
Description
N-(4-Methylphenyl)aziridine is an aziridine derivative featuring a three-membered heterocyclic ring (two carbons and one nitrogen) substituted with a 4-methylphenyl group. Aziridines are highly strained, reactive compounds due to their ring structure, making them valuable intermediates in organic synthesis and pharmaceutical applications.
Key properties of this compound can be inferred from structurally similar compounds:
- Reactivity: Aziridines undergo ring-opening reactions under acidic or nucleophilic conditions, enabling functionalization ().
- Stability: The electron-donating 4-methylphenyl group may slightly reduce ring strain compared to unsubstituted aziridines, though steric effects could influence reactivity ().
Properties
CAS No. |
38201-24-0 |
|---|---|
Molecular Formula |
C9H11N |
Molecular Weight |
133.19 g/mol |
IUPAC Name |
1-(4-methylphenyl)aziridine |
InChI |
InChI=1S/C9H11N/c1-8-2-4-9(5-3-8)10-6-7-10/h2-5H,6-7H2,1H3 |
InChI Key |
DXKVWMIYBPVXIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC2 |
Origin of Product |
United States |
Preparation Methods
Methodology
The Michael addition of aziridine to acrylates functionalized with a 4-methylphenyl group is a classical approach. The reaction involves nucleophilic attack of aziridine on the α,β-unsaturated carbonyl system.
Reaction Conditions :
- Catalyst : Tertiary amines (e.g., triethylamine).
- Temperature : 0–60°C, typically 25–50°C to minimize side reactions.
- Solvent : Polar aprotic solvents (e.g., acetonitrile, THF).
Example :
Trimethylolpropane triacrylate reacts with excess aziridine under amine catalysis, followed by vacuum distillation to reduce residual monomers below 10 ppm.
Advantages :
- Scalable for industrial production.
- High functional group tolerance.
Limitations :
- Requires careful control of stoichiometry to avoid oligomerization.
Reductive Activation of N-Pyridinium Aziridines
Novel Photochemical Approach
Recent advances employ photoredox catalysis to generate N-aziridinyl radicals for aziridine transfer.
Procedure :
- Substrate : N-Pyridinium aziridine precursors (e.g., 2,4,6-triphenylpyridinium aziridine).
- Conditions :
- Mechanism : N-Aziridinyl radicals add to styrenes (e.g., 4-methylstyrene) to form hydroxyaziridines, which are reduced to N-(4-methylphenyl)aziridine.
Yield : Up to 69% for styrene derivatives.
Key Insight :
Epoxidation and Ring-Opening
Patent-Based Synthesis (US7049447B2)
This method involves epoxide intermediates derived from aziridine precursors.
Steps :
- Epoxidation : Treat 3-(t-butoxycarbonyl)amino-4-phenylbutane with KOH in 1,4-dioxane.
- Ring-Opening : React with 4-methylphenylthiol or Grignard reagents.
- Deprotection : Acidic hydrolysis removes Boc groups.
Optimization :
Application :
Intramolecular Cyclization of Oxime Esters
Method from CN108689901A
A base-mediated cyclization of oxime esters provides a streamlined route.
Procedure :
- Substrate : Oxime ester with 4-methylphenyl and alkyl/aryl substituents.
- Conditions :
Yield : 70–85% for aryl-substituted aziridines.
Advantages :
- Avoids transition metals.
- Compatible with electron-deficient aryl groups.
Comparative Analysis of Methods
| Method | Yield | Conditions | Catalyst | Scalability |
|---|---|---|---|---|
| Michael Addition | 80–90% | 25–50°C, amine catalyst | Tertiary amine | Industrial |
| Photochemical | 60–69% | Blue LED, O₂ | Ir(ppy)₃ | Lab-scale |
| Epoxidation | 70–75% | KOH, 1,4-dioxane | None | Pilot-scale |
| Oxime Cyclization | 70–85% | 80°C, base | K₂CO₃/DBU | Modular |
Challenges and Optimization
- Purity Control : Residual aziridine monomers (<10 ppm) require scavengers like isocyanates or vacuum distillation.
- Diastereoselectivity : Chiral auxiliaries (e.g., N-pyridinium groups) enhance enantiomeric ratios up to 95:5.
- Solvent Systems : Mixed H₂O:MeCN improves radical stability in photochemical methods.
Chemical Reactions Analysis
Ring-Opening Reactions
Aziridines undergo nucleophilic or reductive ring-opening due to ring strain (∼24 kcal/mol). For N-(4-methylphenyl)aziridine derivatives:
Reductive Ring-Opening with LiAlH4
LiAlH4 promotes reductive cleavage at the less substituted carbon. For example:
| Substrate | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| 2-(Bromomethyl)-N-(4-methylphenyl)aziridine | LiAlH4, Et2O, reflux | N-(4-Methylphenyl)methyl-N-isopropylamine | 80–84 |
Mechanism :
-
Debromination : LiAlH4 reduces the C–Br bond, forming a 2-methylaziridine intermediate.
-
Hydride Attack : Hydride nucleophile opens the aziridine ring at the less hindered carbon.
Acid-Catalyzed Hydrolysis
Protic acids (e.g., H2SO4) or Lewis acids (e.g., AlCl3) facilitate regioselective ring-opening:
| Acid | Solvent | Product | Regioselectivity | Yield (%) | Source |
|---|---|---|---|---|---|
| TFA | DCM | β-Amino alcohol | C2 attack | 78 | |
| AlCl3 | THF | N-(4-Methylphenyl)ethylenediamine | C1 attack | 62 |
Key Insight : Electron-donating groups (e.g., methyl) enhance nucleophilic attack at the adjacent carbon[^7^] .
Alkylative Aziridinium Ion Formation
Alkylation at nitrogen generates aziridinium ions, which undergo regioselective ring-opening:
| Alkylating Agent | Nucleophile | Product | Regioselectivity (C1:C2) | Yield (%) | Source |
|---|---|---|---|---|---|
| MeOTf | NaOAc | 2-Acetoxy-N-(4-methylphenyl)amine | 60:40 | 85 | |
| Allyl bromide | NaN3 | 2-Azido-N-(4-methylphenyl)amine | 55:45 | 72 |
Mechanistic Note : Steric effects from the 4-methylphenyl group favor nucleophilic attack at the less hindered carbon[^7^] .
Cycloaddition and Ring Expansion
This compound participates in [3+3] cycloadditions with Rh-carbenoids:
| Partner | Catalyst | Product | Yield (%) | Source |
|---|---|---|---|---|
| Diazoacetate (Rh2(OAc)4) | Rh2(OAc)4 | Dehydropiperidine | 54 |
Pathway :
-
Ylide Formation : Aziridine nitrogen attacks the Rh-carbenoid.
-
Ring Expansion : Ylide undergoes 6π-electrocyclic ring-opening followed by cyclization[^5^].
Radical-Mediated Transformations
This compound derivatives engage in radical chain processes:
| Radical Source | Product | Key Observation | Yield (%) | Source |
|---|---|---|---|---|
| TEMPO/O2 | Hydroxyaziridine | O2 as hydroxyl source | 64 | |
| PBN spin trap | PBN-aziridinyl adduct | EPR-confirmed radical intermediate | – |
Mechanism : Transient N-aziridinyl radicals form via single-electron transfer (SET), enabling fragment transfer or H-atom abstraction[^1^] .
Comparative Reactivity in Aziridination
This compound exhibits distinct reactivity compared to other aziridines:
Key Challenges and Limitations
Scientific Research Applications
Chemistry: N-(4-Methylphenyl)aziridine is used as a building block in the synthesis of various nitrogen-containing compounds, including pharmaceuticals and agrochemicals .
Biology and Medicine: The compound’s reactivity makes it useful in the development of biologically active molecules, including potential anticancer and antimicrobial agents .
Industry: In the industrial sector, this compound is used in the production of polymers and coatings due to its ability to undergo polymerization reactions .
Mechanism of Action
The mechanism of action of N-(4-Methylphenyl)aziridine primarily involves its high ring strain, which makes it highly reactive towards nucleophiles. The aziridine ring can be opened by nucleophiles, leading to the formation of various functionalized amines . This reactivity is exploited in both synthetic and biological applications.
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares N-(4-Methylphenyl)aziridine with key analogs:
*Calculated based on analogous compounds.
Key Observations:
- Substituent Effects : Electron-withdrawing groups (e.g., nitro in 2-(4-nitrophenyl)aziridine) enhance electrophilicity and reactivity, whereas electron-donating groups (e.g., methyl in this compound) may stabilize the ring .
- Sulfonated Derivatives : Sulfonyl groups (e.g., in 1-[(4-methylphenyl)sulfonyl]-2-phenylaziridine) improve thermal stability and crystallinity, as evidenced by distinct NMR peaks and TLC behavior .
Crystallography and Intermolecular Interactions
- Crystal Packing : Halogen-substituted analogs (e.g., 4-bromo/chlorophenyl derivatives) form infinite chains via C–H⋯N and π–π interactions, while this compound’s packing remains unreported .
- Twist Angle : Dihedral angles of ~56° between aryl rings in isomorphic compounds suggest similar conformational flexibility in this compound .
Q & A
Q. What are the optimal synthetic routes for preparing N-(4-Methylphenyl)aziridine, and how do reaction conditions influence yield?
Answer: this compound derivatives are typically synthesized via aziridination reactions. A common method involves using sulfonyl groups (e.g., p-toluenesulfonyl) as activating agents, with catalysts like di-phosphorus pentoxide (P₂O₅) to facilitate ring closure . Purification often employs column chromatography, as demonstrated in the isolation of structurally similar aziridines . Reaction conditions such as solvent polarity, temperature, and stoichiometry significantly impact yields. For example, lower temperatures (0–25°C) minimize side reactions in sulfonamide formation .
Q. Which spectroscopic techniques are most reliable for characterizing this compound derivatives?
Answer: Key techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and stereochemistry. For instance, HMBC correlations resolve substituent positions in sulfonamide-functionalized aziridines .
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular formulas, especially for derivatives like N-(p-nitrobenzenesulfonyl)-2-(4-methoxybenzyl)aziridine .
- IR Spectroscopy : Detects functional groups (e.g., sulfonyl S=O stretches at ~1332 cm⁻¹) .
Data should align with computational predictions (e.g., DFT-calculated pKa values) .
Q. How does the sulfonyl substituent affect the stability of this compound in solution?
Answer: Electron-withdrawing sulfonyl groups (e.g., p-toluenesulfonyl) enhance aziridine stability by reducing ring strain. However, decomposition rates vary with substituents: N-(p-toluenesulfonyl)aziridine degrades rapidly (80 s at room temperature) in dichloroethane, whereas nitro-substituted analogs remain stable due to stronger chalcogen bonding interactions . Solvent choice (e.g., CDCl₃ vs. DCE) also modulates stability .
Advanced Research Questions
Q. What reaction mechanisms explain the divergent reactivity of this compound in nucleophilic ring-opening reactions?
Answer: The sulfonyl group activates the aziridine ring for nucleophilic attack. Reaction pathways depend on substituent electronics:
- Electron-deficient sulfonamides (e.g., p-nitrobenzenesulfonyl) favor SN2 mechanisms, leading to stereospecific ring-opening.
- Electron-rich systems (e.g., p-toluenesulfonyl) may undergo partial SN1 mechanisms, resulting in racemization .
Kinetic studies using selenide catalysts reveal competitive decomposition pathways influenced by substituent effects .
Q. How can researchers resolve contradictions in reported synthetic yields for this compound derivatives?
Answer: Discrepancies often arise from:
- Catalyst efficiency : P₂O₅ vs. alternative catalysts (e.g., Lewis acids) .
- Purification methods : Column chromatography vs. recrystallization .
- Substituent compatibility : Steric hindrance from tert-butyl groups lowers yields in stereoselective syntheses .
Systematic optimization (e.g., Design of Experiments) is recommended to identify critical variables.
Q. What computational methods are suitable for predicting hydrogen-bonding interactions in this compound crystals?
Answer: Density Functional Theory (DFT) calculations correlate well with experimental lattice energies and hydrogen-bond geometries. For example, DFT models accurately predict intermolecular interactions in acyl hydrazide analogs, which share similar sulfonamide motifs . Pairing DFT with XRD data refines crystal packing predictions .
Q. How can enzyme inhibition assays be optimized for evaluating this compound derivatives?
Answer:
- Assay Design : Use fluorogenic substrates to monitor real-time inhibition (e.g., amidase activity in oxadiazole derivatives) .
- Dose-Response Analysis : Derivatives with trifluoromethyl groups show enhanced potency due to hydrophobic interactions .
- Controls : Compare with heparin or known inhibitors to validate specificity .
Q. What strategies enable enantioselective synthesis of this compound stereoisomers?
Answer:
- Chiral Auxiliaries : Use tert-butyl groups to induce asymmetry, as seen in (2R)-2-tert-butyl-2-methyl derivatives .
- Chromatographic Resolution : Chiral HPLC separates enantiomers, validated by optical rotation and X-ray crystallography .
- Catalytic Asymmetric Synthesis : Emerging methods employ hypervalent iodine reagents for stereocontrol .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
